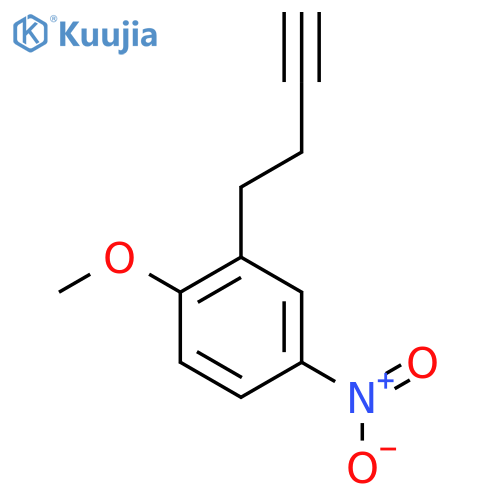

Cas no 2228869-96-1 (2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene)

2228869-96-1 structure

商品名:2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene

- EN300-1735280

- 2228869-96-1

-

- インチ: 1S/C11H11NO3/c1-3-4-5-9-8-10(12(13)14)6-7-11(9)15-2/h1,6-8H,4-5H2,2H3

- InChIKey: VFMKNZFHJGIQNI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1CCC#C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 205.07389321g/mol

- どういたいしつりょう: 205.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 55Ų

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735280-10.0g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 10g |

$5037.0 | 2023-06-04 | ||

| Enamine | EN300-1735280-1g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1735280-5g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1735280-5.0g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 5g |

$3396.0 | 2023-06-04 | ||

| Enamine | EN300-1735280-10g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1735280-0.25g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1735280-1.0g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 1g |

$1172.0 | 2023-06-04 | ||

| Enamine | EN300-1735280-0.05g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1735280-2.5g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1735280-0.5g |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene |

2228869-96-1 | 0.5g |

$1124.0 | 2023-09-20 |

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

2228869-96-1 (2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量